molecular formula C17H10ClN3O2S B2911283 3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 865287-42-9

3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide

Cat. No. B2911283
M. Wt: 355.8
InChI Key: VBNAKOSQLDCJGK-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide” is a derivative of oxadiazole . Oxadiazole derivatives are an important class of heterocyclic compounds that possess various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . They are derived from furan by the replacement of two methylene groups with two nitrogen atoms .


Synthesis Analysis

The synthesis of oxadiazole derivatives involves various methods. One method involves the reaction between different Boc and Cbz-Nα-protected amino acid hydrazides with isoselenocyanato esters via cyclodeselenization . This reaction occurs in the presence of THF and TEA at optimized temperature ranges, which derived selenosemicarbazide as intermediates for 2-amino-1,3,4-oxadiazoles derivatives formation as end product .


Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including “3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide”, consists of a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The aromaticity of these compounds is reduced with the replacement of these groups in the furan ring to such an extent that it shows conjugated diene character .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of oxadiazole derivatives include annulation reaction, followed by desulfurization/intramolecular rearrangement . These reactions can yield a maximum of 94% .

Future Directions

The future directions for the research on “3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications. Given their broad range of biological activities, these compounds could be further studied for their potential use in treating various diseases .

properties

IUPAC Name

3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O2S/c18-13-11-8-4-5-9-12(11)24-14(13)15(22)19-17-21-20-16(23-17)10-6-2-1-3-7-10/h1-9H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNAKOSQLDCJGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide

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